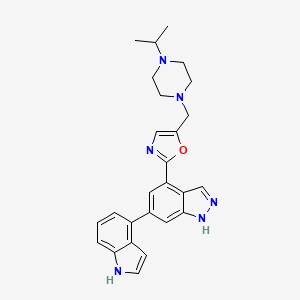
Nemiralisib
Übersicht
Beschreibung
Nemiralisib, also known as GSK2269557, is a small molecule under investigation for its potential use in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory diseases . It is a potent inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in the signaling pathways of immune cells .
Molecular Structure Analysis
The molecular formula of this compound is C26H28N6O . It has an average mass of 440.540 Da and a monoisotopic mass of 440.232452 Da . The IUPAC name for this compound is 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole .
Chemical Reactions Analysis
This compound is a substrate and a potent metabolism-dependent inhibitor of cytochrome P450 (P450) 3A4 and a P-glycoprotein (P-gp) substrate . This suggests that it may interact with other drugs metabolized by these enzymes, potentially leading to drug-drug interactions.
Physical And Chemical Properties Analysis
This compound is a small molecule with a molecular formula of C26H28N6O and a molecular weight of 440.54 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Safety
Nemiralisib, a phosphoinositide 3-kinase δ inhibitor, has been extensively researched for its pharmacokinetics and safety. Studies have evaluated its safety, tolerability, and pharmacokinetic properties, focusing on different formulations and dosages. These studies are crucial for determining the drug's viability in clinical settings. For instance, Wilson et al. (2019) assessed the pharmacokinetics and safety of a new formulation of this compound administered via a dry powder inhaler to healthy individuals, highlighting its anti-inflammatory properties in chronic obstructive pulmonary disease (COPD) (Wilson et al., 2019). Harrell et al. (2019) used an innovative approach combining intravenous and inhaled doses to characterize the drug's clinical pharmacokinetics (Harrell et al., 2019).
Application in Respiratory Diseases
This compound's potential in treating respiratory diseases like COPD and asthma has been a significant focus of research. For instance, Cahn et al. (2021) explored the efficacy of this compound in patients with an acute exacerbation of COPD, showing that it could lead to more effective recovery and improved lung function parameters (Cahn et al., 2021). Begg et al. (2019) examined the relationship between pharmacokinetics and pharmacodynamic responses in healthy smokers, informing a once-daily dosing regimen for this compound (Begg et al., 2019).
Clinical Trials and Methodology
Several clinical trials have been conducted to assess this compound's effectiveness in various dosages and formulations. These studies contribute significantly to understanding the drug's impact and potential therapeutic uses. For example, Khindri et al. (2018) conducted a multicentre, randomized, double-blind, placebo-controlled, crossover study to investigate this compound's efficacy in adults with persistent, uncontrolled asthma (Khindri et al., 2018). Additionally, Patel et al. (2020) integrated modeling, in vitro, and clinical investigations to assess drug interactions for low-dose inhaled this compound, showcasing the comprehensive approaches used in clinical research (Patel et al., 2020).
Novelty and Challenges in Research
Research on this compound also highlights the challenges and novel approaches in clinical research. Begg et al. (2023) conducted an open-label trial of this compound for treating Activated PI3K Delta Syndrome (APDS), a rare inherited inborn error of immunity, to determine safety and systemic exposure, providing insights into the complexities of drug research in rare diseases (Begg et al., 2023).
Wirkmechanismus
- Upon administration (inhalation or other routes), nemiralisib interacts with tissue acidic phospholipids . Its primary mode of action is inhibiting PI3Kδ.
- Downstream Effects : Inhibition of PI3Kδ reduces B-cell activation, T-cell function, and cytokine release. This modulation can be beneficial in autoimmune diseases and cancer .
- ADME Properties :
- Absorption : Following inhalation, this compound is absorbed into pulmonary cells and eventually enters systemic circulation. Mucociliary transit, dissolution in mucus, and absorption contribute to its disposition .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Nemiralisib, as a PI3Kδ inhibitor, plays a significant role in biochemical reactions. It interacts with the PI3Kδ enzyme, inhibiting its activity . This interaction is crucial as PI3Kδ is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it affects neutrophils, T cells, and B cells, which are critical in the immune response .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PI3Kδ inhibitor, this compound binds to the PI3Kδ enzyme, inhibiting its activity and subsequently disrupting the PI3K/AKT/mTOR signaling pathway . This disruption can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a long terminal half-life . This suggests that this compound is stable and does not degrade quickly.
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and cell growth
Eigenschaften
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDWGZGWVSZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254036-71-9 | |
| Record name | Nemiralisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemiralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMIRALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


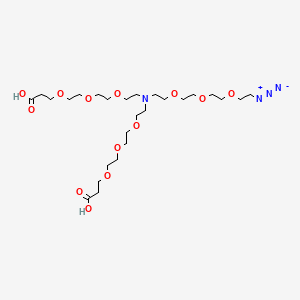


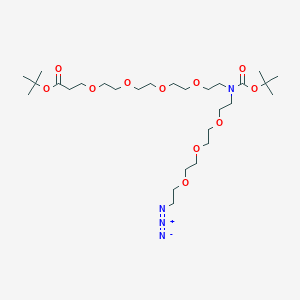

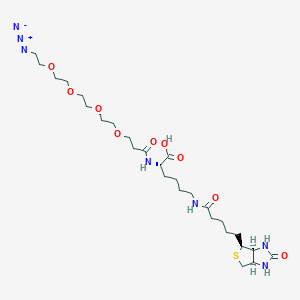
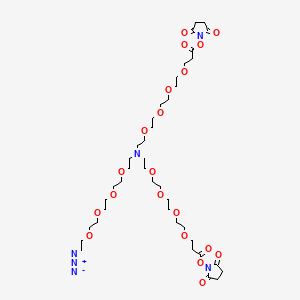
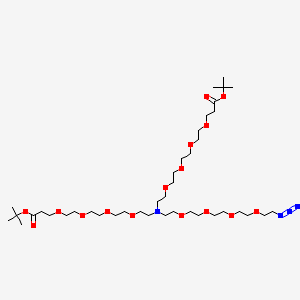
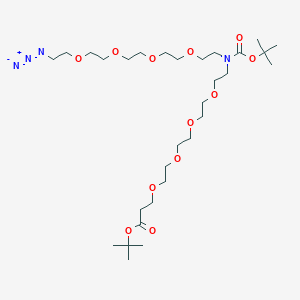


![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)
